Diastereomeric Purity: (1S,4S)-Diol vs. Meso (1R,4S)-Diol in Pibrentasvir Manufacturing
The target (1S,4S)-diol (Compound I) is co-produced with the meso (1R,4S)-diastereomer (Compound II) during chiral reduction of the dione precursor. The meso isomer is a critical impurity that propagates into an inactive API diastereomer. A patented DABCO complexation method selectively precipitates Compound II as a crystalline DABCO adduct (Compound IIa), enabling separation from Compound I remaining in the filtrate [1]. Using 0.23 equivalents of DABCO relative to the starting dione, the isolated Compound I achieves a purity of 98–99 area% with only 1–2 area% residual Compound II as measured by HPLC Method B, compared to the initial crude reduction mixture which contains approximately 84:16 ratio of I:II [2].
| Evidence Dimension | Diastereomeric purity (HPLC area% of desired (1S,4S)-diol vs. meso (1R,4S)-diol) |
|---|---|
| Target Compound Data | 98–99 area% Compound (I); 1–2 area% Compound (II) after DABCO separation |
| Comparator Or Baseline | Crude reduction mixture: ~84% Compound (I), ~16% Compound (II) (84:16 ratio) |
| Quantified Difference | ~14–15 percentage-point increase in desired diastereomer purity; residual meso impurity reduced from ~16% to 1–2% |
| Conditions | Reduction of Compound (III) (dione) followed by DABCO complexation in toluene/THF (84:16); HPLC Method B analysis |
Why This Matters
This separation is the sole enabling step that makes the (1S,4S)-diol suitable for API manufacturing; without it, the 16% meso impurity renders the intermediate unusable for GMP production of pibrentasvir.
- [1] AbbVie Inc. Process for Manufacturing Pibrentasvir Active Drug Substance. U.S. Patent Application 20250051312, February 13, 2025. View Source
- [2] AbbVie Inc. Process for Manufacturing Pibrentasvir Active Drug Substance. U.S. Patent Application 20250051312, February 13, 2025 (Table 1 and Compound I purity ranges). View Source
